molecular formula C19H24N4O3S B1226945 1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide

1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide

Katalognummer: B1226945
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: PBHAFCFWZRJQJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide is a member of tetralins.

Wissenschaftliche Forschungsanwendungen

1. Affinity and Activity Relationships at 5-HT Receptors

Studies have identified that compounds related to 1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide exhibit significant affinity and activity at various serotonin receptors (5-HT), particularly the 5-HT7 receptor. A structure-activity relationship study highlighted the importance of substituents in these compounds for their affinity and intrinsic activity at 5-HT7 receptors. Certain lipophilic substituents led to high-affinity agonists, whereas others switched intrinsic activity toward antagonism (Leopoldo et al., 2007). Additionally, related compounds have been shown to act as full or partial agonists or antagonists for 5-HT7 receptor-mediated responses (Leopoldo et al., 2004).

2. Potential as Positron Emission Tomography Radiotracers

Analogues of this compound have been explored for their potential use as positron emission tomography (PET) radiotracers in oncology. Modifications to reduce lipophilicity were made to enhance their utility as radiotracers, with some analogues exhibiting selective affinity and minimal antiproliferative activity (Abate et al., 2011).

3. Inhibition of Bacterial Efflux Pumps

Derivatives of this compound have shown potential in combating antibiotic resistance by inhibiting bacterial efflux pumps. One study demonstrated that certain derivatives could improve the efficacy of antibiotics against resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) (Matys et al., 2015).

4. Metabolic Fate and Pharmacokinetics

Research on the metabolic fate of related compounds has indicated a high in vivo clearance rate due to metabolism, with significant variations observed depending on the route of administration. This understanding is crucial for optimizing therapeutic efficacy (Fonsi et al., 2009).

5. Anti-HIV Activity

Some derivatives have been explored for their anti-HIV activity. For instance, nitroimidazole derivatives have been synthesized and evaluated for their potential as non-nucleoside reverse transcriptase inhibitors, showing promising results against HIV-1 and HIV-2 strains (Al-Masoudi et al., 2007).

6. Antimicrobial and Anti-Inflammatory Properties

Studies have also examined the antimicrobial and anti-inflammatory properties of related compounds. For example, some derivatives have shown notable antibacterial and antifungal activities (Rajkumar et al., 2014), while others have been evaluated for anti-inflammatory effects, with certain compounds demonstrating significant activity in vitro and in vivo models (Ahmed et al., 2017).

Eigenschaften

Molekularformel

C19H24N4O3S

Molekulargewicht

388.5 g/mol

IUPAC-Name

1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H24N4O3S/c24-19(22-17-7-3-5-14-4-1-2-6-16(14)17)15-8-10-23(11-9-15)27(25,26)18-12-20-13-21-18/h1-2,4,6,12-13,15,17H,3,5,7-11H2,(H,20,21)(H,22,24)

InChI-Schlüssel

PBHAFCFWZRJQJY-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CN=CN4

Kanonische SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CN=CN4

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
Reactant of Route 6
1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.